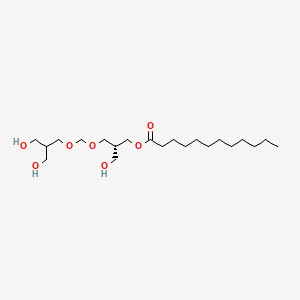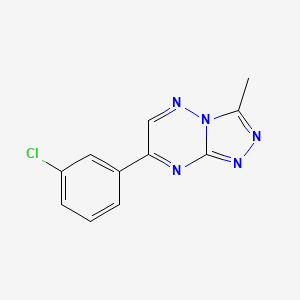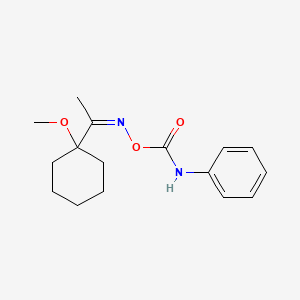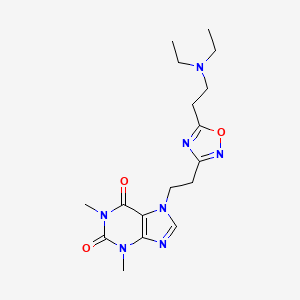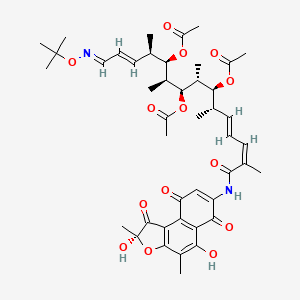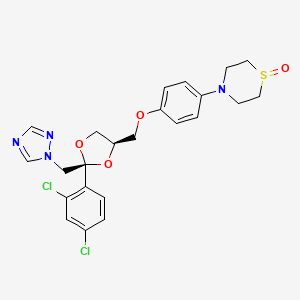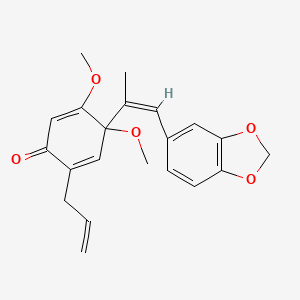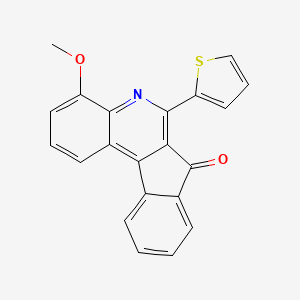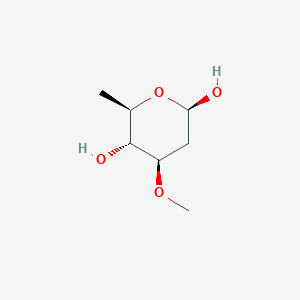
beta-D-Oleandropyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Oleandropyranose: is a naturally occurring glycoside found in various plants, particularly in the Apocynaceae family. It is a type of sugar molecule that is often linked to other bioactive compounds, such as steroids and terpenoids, forming glycosides. These glycosides are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Oleandropyranose typically involves the glycosylation of oleandrose with an appropriate aglycone. One common method is the use of glycosyl donors, such as trichloroacetimidates, in the presence of a Lewis acid catalyst like boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the shells of Metaplexis japonica. The process includes solvent extraction, chromatography, and crystallization to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Oleandropyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the glycosidic bond is cleaved and replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions, along with nucleophiles like thiols or amines, are used for substitution reactions
Major Products: The major products formed from these reactions include lactones, alcohols, and substituted glycosides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Beta-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: It serves as a probe to study glycosylation processes and carbohydrate-protein interactions.
Medicine: this compound-containing glycosides are investigated for their potential therapeutic effects, including anticancer, antiviral, and cardioprotective activities.
Industry: It is used in the production of bioactive compounds and as a precursor in the synthesis of various glycosides
Mecanismo De Acción
The mechanism of action of beta-D-Oleandropyranose involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved often include signal transduction cascades, leading to various biological effects, such as cell proliferation, apoptosis, or immune response modulation .
Comparación Con Compuestos Similares
- Beta-D-Glucopyranose
- Beta-D-Galactopyranose
- Beta-D-Ribopyranose
Comparison: Beta-D-Oleandropyranose is unique due to its specific structure and the presence of an oleandrose moiety, which imparts distinct biological activities. Compared to beta-D-Glucopyranose and beta-D-Galactopyranose, this compound-containing glycosides often exhibit more potent bioactivities, making them valuable in medicinal chemistry .
Propiedades
Número CAS |
99436-74-5 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
DBDJCJKVEBFXHG-DBRKOABJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O)OC)O |
SMILES canónico |
CC1C(C(CC(O1)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


